molecular formula C15H15FN2O4 B2618131 N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941916-17-2

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2618131
CAS No.: 941916-17-2
M. Wt: 306.293
InChI Key: UDQIJJHNBFLMNI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a chemical reagent designed for professional research and development purposes. This compound belongs to a class of pyridinone derivatives, which are structures of significant interest in medicinal chemistry and drug discovery . The molecule features a 4-fluorophenyl group, a common pharmacophore in the development of active pharmaceutical ingredients, and a hydroxymethyl substituent that can enhance solubility and serve as a handle for further chemical modification . Its structural framework suggests potential as a key intermediate or building block in the synthesis of more complex molecules for various therapeutic areas. As a research chemical, it may be utilized in exploratory studies to investigate biochemical pathways, structure-activity relationships (SAR), or as a precursor in synthesizing novel compounds for pharmacological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-22-14-7-18(12(9-19)6-13(14)20)8-15(21)17-11-4-2-10(16)3-5-11/h2-7,19H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQIJJHNBFLMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Ring: Starting from a suitable pyridine derivative, the pyridinone ring can be synthesized through a series of reactions including nitration, reduction, and cyclization.

    Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Based Acetamides

and describe N-substituted quinazolinone acetamides, such as N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) and N-(2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4e). Key differences include:

  • Core Structure: The target compound features a pyridinone ring, whereas quinazolinones have a fused benzene-pyrimidine system. The pyridinone’s reduced aromaticity may influence electron distribution and binding interactions.
  • Substituents: The hydroxymethyl and methoxy groups in the target compound contrast with hydroxyl or amino substituents in quinazolinone derivatives (e.g., 4d, 4g). These groups affect solubility and hydrogen-bonding capacity.
  • The target compound’s pyridinone core may confer distinct enzyme-binding properties .

Table 1. Physicochemical Comparison with Quinazolinone Derivatives

Compound Yield (%) Melting Point (°C) Key Substituents
Target Compound N/A N/A 4-fluorophenyl, hydroxymethyl
4d (Quinazolinone derivative) 38 242–244 2-hydroxy-4-methylphenyl
4e (Quinazolinone derivative) 76 N/A 2-hydroxyphenyl
4g (Quinazolinone derivative) 83 219–221 2-amino-4-methoxyphenyl

Fluorophenyl Acetamide Derivatives

, and 12 highlight compounds with fluorophenyl acetamide motifs:

  • CID-49671233 (): Features a 4-fluorophenyl group linked to a pyridazine-oxopyrimidine system. Unlike the target compound, this structure lacks a hydroxymethyl group but includes a pyridazine ring, which may alter metabolic stability .
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Incorporates a triazole-thiophene system, which could confer redox activity or metal-binding properties absent in the target compound .

Antioxidant and Enzyme Inhibitor Analogues

and provide insights into bioactivity:

  • Coumarin-Acetamide Hybrids (): Compounds like N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide exhibit superior antioxidant activity compared to ascorbic acid. The target compound’s pyridinone core may similarly scavenge free radicals, but its fluorophenyl group could enhance membrane permeability .
  • InhA Inhibitors (): The most active quinazolinone derivative (2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) has an IC₅₀ of 1.2 µM against Mycobacterium tuberculosis. Structural similarities suggest the target compound could be optimized for similar enzymatic inhibition .

Biological Activity

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a hydroxymethyl group and a methoxy group, along with an acetamide moiety. Its molecular formula is C15H16FNO3C_{15}H_{16}FNO_3, and it has a molecular weight of approximately 275.29 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases, including Met kinase, which plays a crucial role in cancer cell proliferation and survival. In vitro studies have shown that it can effectively inhibit tumor growth in Met-dependent cancer models .
  • Anticancer Activity : In preclinical studies, the compound demonstrated significant anticancer properties. For instance, it induced apoptosis in cancer cell lines and exhibited tumor stasis in xenograft models, suggesting its potential as an anticancer agent .
  • Selectivity and Potency : Modifications in the pyridine ring have been shown to enhance both the selectivity and potency of the compound against specific cancer types. This has implications for its use in targeted therapies .

Case Study 1: Gastric Carcinoma Model

A study involving GTL-16 human gastric carcinoma xenografts demonstrated that oral administration of the compound resulted in complete tumor stasis. The study highlighted the compound’s favorable pharmacokinetic profile and its advancement into phase I clinical trials due to promising efficacy .

Case Study 2: Cell Line Studies

In vitro testing on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. Flow cytometry analyses showed increased apoptosis rates correlating with drug concentration, indicating its potential as a therapeutic agent in oncology .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancerKinase inhibition (Met)
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivativesSelective Met kinase inhibitorsEnhanced enzyme potency
5-nitroindazole derivativesAntichagasic and antineoplasticInduction of cell death

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Answer:
The compound is synthesized via multi-step organic reactions. Key steps include:

  • Coupling reactions between pyridine derivatives and fluorophenyl acetamide precursors under controlled pH (6.5–7.5) .
  • Use of polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reaction efficiency .
  • Catalysts : Pd-based catalysts for Suzuki-Miyaura coupling or acid/base catalysts for condensation steps .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of hydroxymethyl (-CH₂OH) , methoxy (-OCH₃) , and 4-oxopyridinone moieties .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion matching theoretical values) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
  • Compound purity : Verify via HPLC; impurities >2% can skew results .
  • Dosage : Perform dose-response curves (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced: What strategies optimize reaction yields in pyridine-acetamide synthesis?

Answer:
Optimization involves:

  • Temperature control : Maintain 60–80°C for condensation steps to avoid side reactions .
  • Solvent selection : Use DMF for solubility of aromatic intermediates .
  • Catalyst loading : 5–10 mol% of Pd(PPh₃)₄ for cross-coupling steps .
  • In-line monitoring : TLC or FTIR to track reaction progress and terminate at optimal conversion .

Basic: Which functional groups drive its reactivity and bioactivity?

Answer:
Key groups include:

  • 4-Oxopyridinone : Participates in hydrogen bonding with enzyme active sites (e.g., kinase targets) .
  • Hydroxymethyl (-CH₂OH) : Enhances water solubility and metabolic stability .
  • 4-Fluorophenyl : Improves lipophilicity and membrane permeability .
  • Methoxy (-OCH₃) : Modulates electronic effects, influencing binding affinity .

Advanced: How to design experiments elucidating its anticancer mechanism?

Answer:
Methodological approaches:

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Molecular docking : Model interactions with ATP-binding pockets using AutoDock Vina .
  • Gene expression profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • In vivo models : Xenograft studies in BALB/c mice with tumor volume monitoring .

Basic: What stability considerations are critical for this compound?

Answer:

  • pH stability : Store in neutral buffers (pH 7.0–7.4); acidic/basic conditions hydrolyze the acetamide group .
  • Temperature : -20°C for long-term storage; room temperature leads to 5% degradation/month .
  • Light sensitivity : Protect from UV light to prevent pyridine ring oxidation .

Advanced: How do pyridine ring modifications affect bioactivity?

Answer:
Structural analogs and their effects:

ModificationBioactivity ChangeMethodological Insight
Hydroxymethyl → Methyl Reduced solubility (-20%)Synthesize via alkylation
Methoxy → Ethoxy Enhanced CYP450 resistanceUse Williamson ether synthesis
Fluorophenyl → Chlorophenyl Increased cytotoxicity (IC₅₀ ↓30%)Optimize via Ullmann coupling

Basic: What are key challenges in purification, and how are they addressed?

Answer:

  • Challenge : Co-elution of byproducts in column chromatography.
  • Solution : Use gradient elution (hexane → ethyl acetate) with 5% acetic acid to improve separation .
  • Alternative : Preparative HPLC with a phenyl-hexyl column for high-purity isolation (>99%) .

Advanced: How to conduct SAR studies for this compound?

Answer:

  • Step 1 : Synthesize analogs with substitutions at C-2 (pyridine) and N-fluorophenyl positions .
  • Step 2 : Test in in vitro assays (e.g., antimicrobial MIC, cancer cell IC₅₀) .
  • Step 3 : Perform QSAR modeling using descriptors like logP, polar surface area .
  • Step 4 : Validate top candidates in PK/PD studies (e.g., plasma half-life, tissue distribution) .

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